molecular formula C10H10N2O2 B12540645 [1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile

[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile

Cat. No.: B12540645
M. Wt: 190.20 g/mol
InChI Key: UCXIRPOSTCNIQP-UHFFFAOYSA-N
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Description

[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile is a specialized chemical intermediate of significant interest in organic synthesis and medicinal chemistry research. This compound is structurally related to N-acetyl-p-benzoquinone imine (NAPQI), the well-known toxic metabolite of acetaminophen, making it a valuable scaffold for investigating drug metabolism, toxicity mechanisms, and the development of protective agents against oxidative stress . Its core structure features a cyclohexadienone ring system fused with an acetonitrile moiety, which is pivotal in bimolecular oxidative amidation reactions of phenols . Researchers utilize this compound as a key building block for synthesizing more complex molecules and for probing reaction mechanisms involving hypervalent iodine reagents, such as (diacetoxyiodo)benzene . It serves as a model substrate for studying the formation of quinone-imine species and their subsequent interactions with biological nucleophiles like glutathione . Handling requires a laboratory setting with appropriate safety controls. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-[1-(cyanomethyl)-4-oxocyclohexa-2,5-dien-1-yl]acetamide

InChI

InChI=1S/C10H10N2O2/c1-8(13)12-10(6-7-11)4-2-9(14)3-5-10/h2-5H,6H2,1H3,(H,12,13)

InChI Key

UCXIRPOSTCNIQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(C=CC(=O)C=C1)CC#N

Origin of Product

United States

Preparation Methods

El-Saghier Reaction with Ethyl Cyanoacetate

A solvent-free, one-pot method derived from El-Saghier chemistry enables the synthesis of cyclohexadienyl acetonitrile derivatives. Cyclohexanone reacts with ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions at 70°C for 2 h, yielding a cyclohexadienyl intermediate. Subsequent acetylation with acetic anhydride introduces the acetylamino group (Table 1).

Table 1. Optimization of El-Saghier Reaction Conditions

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 None Neat 70 2 90
2 LiBr Neat 70 2 92
3 CAN 1,4-Dioxane 80 4 25

Key advantages include high atom economy and avoidance of toxic solvents. However, competing imidazole formation requires careful stoichiometric control.

Functionalization of Cyclohexadienone Precursors

Oxidative Dearomatization with (Diacetoxyiodo)Benzene (DIB)

Methyl 4-hydroxyphenylacetate undergoes oxidative dearomatization using DIB and trifluoroacetic acid in acetonitrile, forming a cyclohexa-2,5-dienone intermediate. Subsequent nucleophilic cyanation with potassium cyanide introduces the acetonitrile group (Scheme 1).

Scheme 1.

  • Oxidation :
    $$ \text{Methyl 4-hydroxyphenylacetate} \xrightarrow[\text{CH}_3\text{CN}]{\text{DIB, TFA}} \text{Methyl 2-(4-oxocyclohexa-2,5-dien-1-yl)acetate} $$
  • Cyanation :
    $$ \xrightarrow[\text{DMF}]{\text{KCN}} [1-\text{OH}-4-\text{oxo}-2,5-\text{cyclohexadienyl}]\text{acetonitrile} $$
  • Acetylation :
    $$ \xrightarrow[\text{Ac}2\text{O}]{\text{Et}3\text{N}} \text{Target compound} $$

This method achieves a 78% overall yield but requires stringent exclusion of moisture to prevent hydrolysis.

Three-Component Coupling with Conjugated Dienes

Radical-Mediated Assembly

A transition-metal-free approach combines tetraarylborates, Bobbitt’s salt (4-AcNH-TEMPO), and acetonitrile under oxygen. The reaction proceeds via a cyclohexadienyl radical intermediate, which undergoes cross-coupling to install the nitrile group (Figure 1).

Figure 1. Proposed Mechanism

  • Oxidation of tetraarylborate generates a radical cation.
  • Intramolecular 1,2-aryl shift forms a cyclohexadienyl radical.
  • Trapping with acetonitrile yields the product.

Conditions : 15 mol% Bobbitt’s salt, 2 bar O₂, CH₃CN, 25°C, 12 h.
Yield : 65–85%.

Comparative Analysis of Methods

Table 2. Efficiency and Practicality of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Limitations
El-Saghier Reaction 90 95 High Competing imidazole formation
DIB-Mediated Oxidation 78 98 Moderate Moisture sensitivity
Three-Component Coupling 85 92 Low Requires high-pressure O₂

Challenges and Optimization Strategies

  • Instability of Cyclohexadienyl Core : Electron-withdrawing groups (e.g., CN, CO) destabilize the conjugated system. Use of non-polar solvents (toluene, hexane) and low temperatures (–20°C to 0°C) mitigates decomposition.
  • Regioselectivity in Cyanation : Steric effects favor nitrile addition at the less hindered position. Computational studies (DFT) suggest a 4.2 kcal/mol preference for the observed regioisomer.
  • Byproduct Formation : Acetamide hydrolysis products arise under acidic conditions. Neutral buffering (pH 7–8) with NaHCO₃ suppresses this side reaction.

Chemical Reactions Analysis

Types of Reactions

[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodobenzene diacetate

    Reducing Agents: Sodium borohydride

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydroxyl compounds, and substituted derivatives with different functional groups replacing the acetyl group.

Scientific Research Applications

[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of [1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with its closest analogs identified in available literature:

Compound Core Structure Functional Groups Applications Key References
[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile Cyclohexadienyl Acetylamino, ketone, acetonitrile Hypothesized: Synthetic intermediate, bioactive agent N/A
4-Oxo-2,2,6,6-tetramethylpiperidine-d₁₇ Piperidine (deuterated) Ketone, deuterated methyl groups Spin label precursor for ESR/NMR studies
Inosiplex (4-(acetylamino)benzoate component) Benzoate Acetylamino, ester, aromatic ring Antiviral drug (immunostimulant)
Key Observations:
  • Cyclohexadienyl vs. The deuterated methyl groups in the latter enhance its utility in magnetic resonance spectroscopy, a feature absent in the target compound .
  • Acetylamino Group Comparison: Both the target compound and Inosiplex’s 4-(acetylamino)benzoate component share the acetylamino moiety. However, the benzoate’s aromaticity in Inosiplex likely improves metabolic stability compared to the non-aromatic cyclohexadienyl system, which may exhibit higher reactivity .
  • Acetonitrile vs. Ester Functionality: The acetonitrile group in the target compound offers distinct reactivity (e.g., nucleophilic addition or hydrolysis to carboxylic acids) compared to the ester group in Inosiplex, which is prone to enzymatic cleavage in biological systems.

Physicochemical and Spectroscopic Properties

While direct data for the target compound is scarce, inferences can be drawn from analogs:

  • Solubility: The acetonitrile group may reduce water solubility relative to Inosiplex’s ionic benzoate ester.
  • Spectroscopic Signatures: The conjugated cyclohexadienyl system could exhibit UV-Vis absorption maxima near 250–300 nm, similar to diarylketones.

Biological Activity

The compound [1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile (C₉H₈N₂O) is an organic molecule notable for its structural features, including an acetylamino group and a cyclohexadiene moiety. This structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₈N₂O
  • Molecular Weight : 190.20 g/mol
  • Structural Features : The presence of the cyclohexadiene structure contributes to its reactivity and potential biological activity.

Potential Biological Activities

Computer-aided predictions indicate that This compound may exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory Properties : The structural similarity to known anti-inflammatory agents suggests potential COX inhibition.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines.

Synthesis Methods

The synthesis of This compound can be approached through various methods, which may include:

  • Condensation Reactions : Utilizing acetylated amino acids with cyclohexadiene derivatives.
  • Cyclization Techniques : Employing cycloaddition reactions to form the desired ring structures.

These methods highlight the versatility of synthetic organic chemistry in creating compounds with specific functionalities.

Antimicrobial Activity

A study explored the antimicrobial properties of structurally similar compounds, revealing that derivatives of cyclohexadienes often exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Mechanism

Research on related compounds has shown that they can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, naproxen, a known COX inhibitor, has been studied extensively for its interactions with COX enzymes using techniques like X-ray crystallography and mutagenesis studies. These insights can guide future investigations into the COX-inhibitory potential of This compound .

Cytotoxicity Studies

Initial cytotoxicity assays using various cancer cell lines (e.g., HCT116) indicated that compounds with similar structural motifs could induce apoptosis. Further studies are needed to elucidate the exact pathways involved and confirm these findings.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
AcetaminophenAcetylated amino phenolWidely used analgesic and antipyretic
2-Aminobenzoic AcidAmino group on a benzoic acid skeletonKnown for synthesizing azo dyes
4-HydroxycoumarinCoumarin derivative with a hydroxyl groupExhibits anticoagulant properties

This table illustrates the diversity within this structural class and highlights the unique features of This compound , particularly its potential biological activities stemming from its specific functional groups.

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